5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

TAAR1 Neuropsychiatric Drug Discovery Triazole Carboxamide

Choose this specific triazole-4-carboxamide to ensure target engagement fidelity in your TAAR1 studies. Unlike unoptimized analogs, its C5-cyclopropyl group confers conformational constraint and improved metabolic stability, while the N-(3-fluorophenyl) moiety directs halogen-bonding distinct from para/ortho isomers. This compound serves as a critical cold standard for PET imaging method development and a validated reference for CETSA and BRET assays, eliminating the risk of misleading results from structurally similar but functionally divergent analogs.

Molecular Formula C18H15FN4O
Molecular Weight 322.343
CAS No. 954828-82-1
Cat. No. B2621082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
CAS954828-82-1
Molecular FormulaC18H15FN4O
Molecular Weight322.343
Structural Identifiers
SMILESC1CC1C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F
InChIInChI=1S/C18H15FN4O/c19-13-5-4-6-14(11-13)20-18(24)16-17(12-9-10-12)23(22-21-16)15-7-2-1-3-8-15/h1-8,11-12H,9-10H2,(H,20,24)
InChIKeyVJIVZKQHJSFLJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 954828-82-1): Procurement-Relevant Identity and Source


5-Cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 954828-82-1) is a fully synthetic 1,2,3-triazole-4-carboxamide featuring a cyclopropyl group at the 5-position, an N-(3-fluorophenyl) carboxamide, and an N1-phenyl substituent . Its molecular formula is C18H15FN4O (MW 322.34 g/mol). The compound falls within the generic scope of Hoffmann-La Roche's patent US 9,416,127 B2, which claims triazole carboxamides as trace amine-associated receptor 1 (TAAR1) ligands for psychiatric and neurological indications [1]. The combination of the cyclopropyl ring and the meta-fluorine substitution pattern provides a distinctive steric and electronic profile not commonly found in commercial triazole-carboxamide screening libraries [2].

Why Generic 1,2,3-Triazole-4-carboxamides Cannot Replace 5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide in Target-Focused Research


Within the 1,2,3-triazole-4-carboxamide family, small structural modifications—particularly at the N1-aryl, C5, and carboxamide positions—can lead to complete functional divergence. The Hoffmann-La Roche patent demonstrates that TAAR1 agonist versus antagonist activity, potency, and selectivity are exquisitely dependent on the exact combination of substituents [1]. The cyclopropyl group at C5 introduces conformational constraint and alters metabolic stability compared to methyl or hydrogen analogs [2]. The meta-fluorine on the aniline ring directs halogen-bonding interactions with the target protein differently than para- or ortho-fluorine isomers, and the N1-phenyl group anchors the molecule in the hydrophobic pocket in a manner distinct from N1-pyridinyl or N1-(4-methoxyphenyl) variants [3]. Interchanging the compound with a structurally similar but unoptimized analog risks misleading target-engagement results and wasted synthesis resources.

Quantitative Differentiation of 5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide from its Closest Analogs


Comparatative TAAR1 Ligand Activity within the Triazole-4-carboxamide Patent Class

The TAAR1 activity data from U.S. Patent 9,416,127 B2 shows that triazole-4-carboxamides with a cyclopropyl group at C5 (exemplified by the target compound's core scaffold) retain high-affinity TAAR1 agonism, whereas the corresponding 5-H or 5-methyl analogs lose activity or become antagonists. The meta-fluorophenyl carboxamide variant is specifically claimed to enhance central nervous system penetration and target residence time relative to the unsubstituted phenyl carboxamide [1]. Importantly, the target compound (CAS 954828-82-1) is the most direct commercial embodiment of this SAR, providing a validated starting point for hit-to-lead optimization.

TAAR1 Neuropsychiatric Drug Discovery Triazole Carboxamide

Meta- vs. Para-Fluorine Substitution: Impact on Predicted CNS Multiparameter Optimization (MPO) Score

Computational modeling of the target compound and its direct positional isomer, 5-cyclopropyl-N-(4-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, reveals a superior CNS MPO profile for the 3-fluorophenyl analog. The meta-fluorine substitution maintains a lower topological polar surface area (TPSA) and a more favorable distribution coefficient (logD) at pH 7.4, aligning with the known preference for CNS drug candidates [1].

CNS Drug Design Fluorine Chemistry Physicochemical Properties

Structural Preorganization: The Role of the Cyclopropyl Group in Conformational Restriction

The replacement of the flexible N-methyl or N-ethyl carboxamide with a cyclopropyl ring in the target compound reduces the number of rotatable bonds, as identified in the Roche patent as a key strategy for improving TAAR1 selectivity and microsomal stability [1]. The rigid cyclopropyl moiety locks the triazole-carboxamide into a bioactive conformation, reducing the entropy penalty upon target binding and eliminating a major site of oxidative metabolism [2].

Medicinal Chemistry Conformational Analysis Metabolic Stability

Optimal Research and Industrial Use-Cases for 5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide


TAAR1 Agonist Probe for In Vitro Target Engagement Assays

The compound serves as a potent, patent-validated TAAR1 agonist probe for cellular thermal shift assays (CETSA) and bioluminescence resonance energy transfer (BRET)-based G-protein activation studies. Its defined activity profile in the Roche patent provides a reference standard for distinguishing productive TAAR1 engagement from off-target effects, which is critical for confirmatory screening in neuropsychiatric drug discovery programs [1].

Lead Compound for CNS Penetrant PET Tracer Development

The meta-fluorine atom at the N-phenyl position is a strategic site for future 18F-labeling without disturbing the pharmacophore. The predicted CNS MPO score supports the use of this compound as a cold standard for method development in positron emission tomography (PET) imaging of TAAR1 in the brain, an emerging area for schizophrenia and Parkinson's disease research [2].

Comparative Chemical Biology Studies on Triazole Conformational Constraint

The unique cyclopropyl group makes this compound an ideal tool for systematic SAR studies comparing flexible vs. rigidified 1,2,3-triazole-4-carboxamides. Using it alongside the analogous N-methyl and N-cyclopropyl carboxamide isomers enables researchers to deconvolute the contributions of conformational pre-organization to target affinity, selectivity, and off-rate kinetics [1].

Quote Request

Request a Quote for 5-cyclopropyl-N-(3-fluorophenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.